![molecular formula C23H21N3O3S2 B2955594 2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 865592-87-6](/img/structure/B2955594.png)
2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups and structural features, including a naphthalene ring, a benzo[d]thiazole ring, a pyrrolidine ring, and an acetamide group. These features suggest that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems. The naphthalene and benzo[d]thiazole rings are aromatic, which means they are planar and have a delocalized π electron system. The pyrrolidine ring is a secondary amine, which could participate in hydrogen bonding .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The naphthalene ring could undergo electrophilic aromatic substitution reactions, and the benzo[d]thiazole ring could participate in nucleophilic aromatic substitution reactions . The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Studies on derivatives of naphthalene and thiazole compounds have shown significant antibacterial and antifungal activities. For example, a series of heterocyclic compounds including 2-aryl-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against different fungal strains, showing that these compounds possess notable antibacterial and antifungal properties (Patel & Patel, 2015).
Corrosion Inhibition
Another area of research involves the synthesis of acetamide derivatives for applications in corrosion inhibition. A study on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives synthesized via amidation reaction showed promising results in corrosion prevention efficiencies, indicating the potential use of similar compounds in protecting metals from corrosion in acidic and oil medium environments (Yıldırım & Cetin, 2008).
Antiparkinson’s Activity
A notable study focused on the synthesis of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives to evaluate their anti-Parkinson's activity. This research highlighted the synthesis methodology and the promising potential of these compounds in treating Parkinson's disease, with certain derivatives showing significant anti-Parkinson's activity in vivo models (Gomathy et al., 2012).
Conducting Polymers
Research into conducting polymers also includes the synthesis of compounds containing pyrrolidinyl and sulfonyl groups. A study on derivatized bis(pyrrol-2-yl) arylenes, including compounds similar in structure to the target compound, explored the electrochemical polymerization to yield polymers with low oxidation potentials, demonstrating the application of such compounds in creating stable, electrically conducting materials (Sotzing et al., 1996).
Orientations Futures
Future research on this compound could involve studying its physical and chemical properties in more detail, exploring its potential biological activity, and developing methods for its synthesis . It could also be interesting to study derivatives of this compound to see how changes in its structure affect its properties .
Propriétés
IUPAC Name |
2-naphthalen-1-yl-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c27-22(14-17-8-5-7-16-6-1-2-9-19(16)17)25-23-24-20-11-10-18(15-21(20)30-23)31(28,29)26-12-3-4-13-26/h1-2,5-11,15H,3-4,12-14H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEKRLNTJQTYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

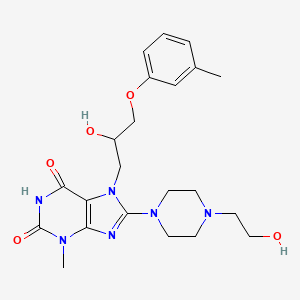
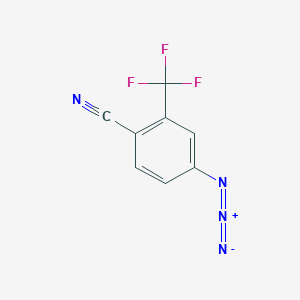
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide](/img/structure/B2955515.png)
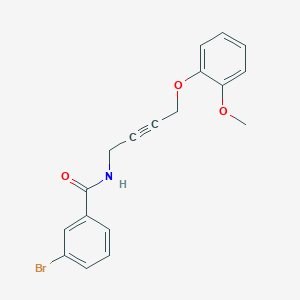
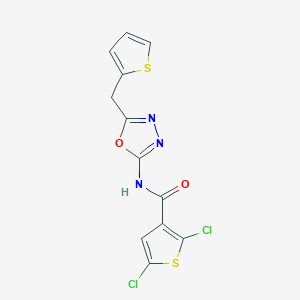
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2955518.png)
![2-[(E)-2-Nitroethenyl]benzo[b]thiophene](/img/structure/B2955522.png)

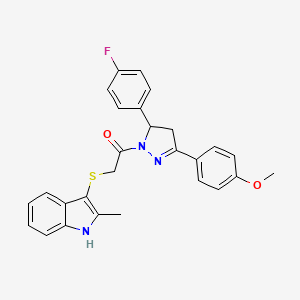
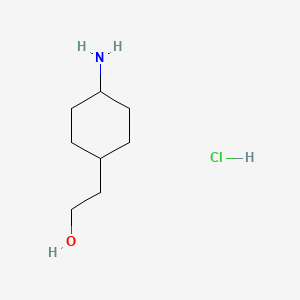
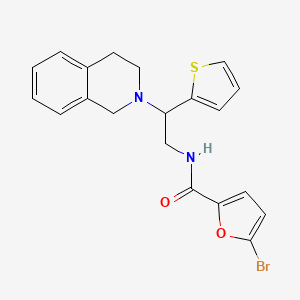
![2-(4-cyclohexylpiperazino)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955530.png)
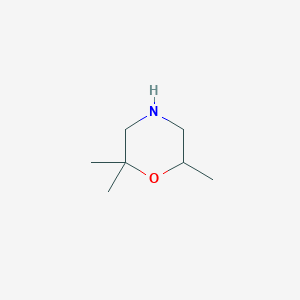
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid](/img/structure/B2955533.png)